molecular formula C8H5BrN2OS B1597422 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 49681-96-1

6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1597422
CAS RN: 49681-96-1
M. Wt: 257.11 g/mol
InChI Key: HZLUVUSKGFGJGS-UHFFFAOYSA-N
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Patent
US08809355B2

Procedure details

A solution of sodium methoxide (0.5 M, 36.1 mmol) in methanol (72 mL) was added to a solution of 3a (10.8 g, 32.8 mmol) in 150 mL of dry THF and the mixture was heated at reflux for 90 min. The mixture was allowed to reach room temperature and quenched by addition of acetic acid (2.1 mL, 36.1 mmol). The mixture was concentrated under reduced pressure and 200 mL of ethyl alcohol and 100 mL of water was added and the mixture was heated at reflux for 30 min. The slurry was cooled to rt. and filtrated to give 4 white solid (8.43 g, 100%). mp: 350° C. (decomp.),
Quantity
36.1 mmol
Type
reactant
Reaction Step One
Name
3a
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[S:15])[N:9](C(OCC)=O)[C:8]2=[O:21].C(O)(=O)C>CO.C1COCC1>[Br:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[S:15])[NH:9][C:8]2=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
36.1 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
3a
Quantity
10.8 g
Type
reactant
Smiles
BrC=1C=C2C(N(C(NC2=CC1)=S)C(=O)OCC)=O
Name
Quantity
72 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure and 200 mL of ethyl alcohol and 100 mL of water
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
and filtrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC(NC2=CC1)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.43 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.